7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazabicyclo framework, which is a bicyclic structure containing three nitrogen atoms, and a benzhydrylsulfanyl group, which is a sulfur atom bonded to a benzhydryl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazabicyclo framework and the introduction of the benzhydrylsulfanyl group. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and benzhydryl halides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazabicyclo framework can be reduced under specific conditions.
Substitution: The benzhydrylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazabicyclo derivatives.
Substitution: Substituted benzhydrylsulfanyl derivatives.
Scientific Research Applications
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The triazabicyclo framework and benzhydrylsulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-ol
- 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-thiol
Uniqueness
Compared to similar compounds, 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine stands out due to its amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
60282-65-7 |
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Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
7-benzhydrylsulfanyl-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C19H16N4S/c20-16-11-15(17-19(23-16)22-12-21-17)24-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H3,20,21,22,23) |
InChI Key |
FWBXCTITCDEUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC4=C3NC=N4)N |
Origin of Product |
United States |
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